molecular formula C24H20Cl2N2O4 B12160260 N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12160260
M. Wt: 471.3 g/mol
InChI Key: OPABGCAJBOHZSY-STZFKDTASA-N
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Description

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the final coupling with the methoxybenzamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C24H20Cl2N2O4

Molecular Weight

471.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H20Cl2N2O4/c1-3-12-27-24(30)21(28-23(29)15-4-7-17(31-2)8-5-15)14-18-9-11-22(32-18)16-6-10-19(25)20(26)13-16/h3-11,13-14H,1,12H2,2H3,(H,27,30)(H,28,29)/b21-14-

InChI Key

OPABGCAJBOHZSY-STZFKDTASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCC=C

Origin of Product

United States

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